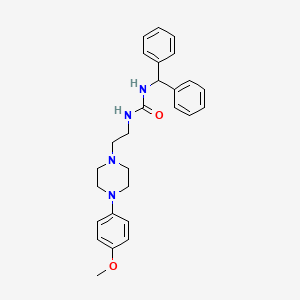

1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea

Description

1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea is a urea derivative featuring a benzhydryl group (diphenylmethyl) attached to the urea nitrogen and a piperazine moiety substituted with a 4-methoxyphenyl group. The urea group may enhance hydrogen-bonding capabilities, influencing binding affinity and selectivity. Limited physicochemical or pharmacological data are available for this compound in the provided evidence, necessitating inferences from structural analogs.

Properties

IUPAC Name |

1-benzhydryl-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O2/c1-33-25-14-12-24(13-15-25)31-20-18-30(19-21-31)17-16-28-27(32)29-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-21H2,1H3,(H2,28,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCGUZCNZIJYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first synthesized and then functionalized with the appropriate substituents. The benzhydryl group is introduced through a reaction with benzhydryl chloride, and the urea moiety is formed by reacting the intermediate with an isocyanate derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.

Reduction: The piperazine ring can be reduced to form a piperidine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

Oxidation: 4-Methoxyphenol

Reduction: 1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperidin-1-yl)ethyl)urea

Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

Medicine: Research has explored its use as a potential therapeutic agent for various conditions, such as hypertension and anxiety disorders.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating biological responses. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

Table 1: Comparison of Piperazine-Linked Urea Derivatives

Key Observations:

Substituent Effects: The target compound’s benzhydryl group is bulkier than the trifluoromethyl, chlorophenyl, or benzyl groups in analogs. The 4-methoxyphenyl group in the target compound and compound 4e introduces electron-donating effects, which could stabilize receptor interactions compared to electron-withdrawing groups (e.g., trifluoromethyl or chlorine in 10d-10f) .

Synthetic Efficiency :

- Yields for analogs 10d-10f and 4e exceed 89%, suggesting robust synthetic routes for piperazine-urea derivatives. The target compound’s synthetic pathway is unspecified in the evidence but may follow similar protocols .

Spectroscopic Features :

- The urea carbonyl stretch (~1646 cm⁻¹) is consistent across analogs, confirming the integrity of the urea moiety . Compound 4e additionally shows a β-lactam carbonyl peak at 1735 cm⁻¹, absent in the target compound .

Piperazine Derivatives Without Urea Moieties

(E)-1-(4-Benzhydrylpiperazin-1-yl)-3-(2-ethoxyphenyl)prop-2-en-1-one

- Structural Differences: Replaces the urea group with a ketone-linked propenone chain.

- Implications : The absence of urea eliminates hydrogen-bonding capacity, which may reduce affinity for targets requiring polar interactions. The ethoxyphenyl group introduces steric and electronic variations compared to the target compound’s 4-methoxyphenyl substituent .

Biological Activity

1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea is a synthetic compound belonging to the class of benzhydryl piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment, antimicrobial properties, and neuropharmacological effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C27H32N4O2

- Molecular Weight : 444.6 g/mol

- CAS Number : 1209327-44-5

The biological activity of this compound is attributed to its interaction with various biological targets. It has been shown to inhibit cell proliferation in cancer cell lines and exhibit antimicrobial properties against a range of pathogens.

Anticancer Activity

Research indicates that derivatives of benzhydryl piperazine, including the target compound, demonstrate significant anticancer properties. A study evaluated the efficacy of several benzhydryl piperazine derivatives against MDA-MB-231 breast cancer cells. The results showed that these compounds could effectively inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 12.5 | Induces apoptosis |

| 1-Benzhydryl-4-tert-butyl-benzenesulfonyl-piperazine | 8.0 | Cell cycle arrest |

The above table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was assessed using disc diffusion and microdilution methods.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These results indicate that the compound possesses moderate to potent antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

A notable case study involved the synthesis and evaluation of various piperazine derivatives for their anti-inflammatory properties alongside their anticancer activities. The study highlighted that compounds similar to this compound exhibited significant anti-inflammatory effects in addition to their anticancer properties, suggesting a multi-faceted therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.